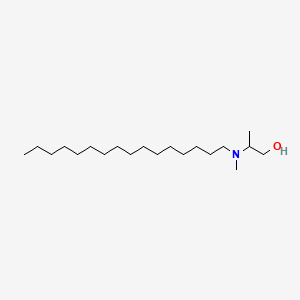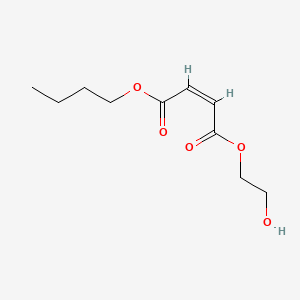
Butyl 2-hydroxyethyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-hydroxyethyl maleate is an organic compound with the molecular formula C10H16O5. It is an ester derived from maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by butyl and 2-hydroxyethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxyethyl maleate can be synthesized through the esterification of maleic acid with butanol and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-hydroxyethyl maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its constituent alcohols and acids in the presence of water and an acid or base catalyst.
Polymerization: The compound can participate in polymerization reactions to form copolymers with other monomers.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Butanol, 2-hydroxyethanol, and maleic acid.
Polymerization: Copolymers with various properties depending on the comonomers used.
Applications De Recherche Scientifique
Butyl 2-hydroxyethyl maleate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Applications: Investigated for use in drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of butyl 2-hydroxyethyl maleate in polymerization reactions involves the formation of free radicals that initiate the polymerization process. The compound’s ester groups participate in the reaction, leading to the formation of long polymer chains. The presence of the 2-hydroxyethyl group can also influence the polymer’s properties by introducing hydrophilic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Another ester used in polymerization reactions, but with different properties due to the absence of the hydroxyethyl group.
2-Hydroxyethyl methacrylate: Similar in structure but with a methacrylate group instead of a maleate group, leading to different polymerization behavior.
Uniqueness
Butyl 2-hydroxyethyl maleate is unique due to its combination of butyl and 2-hydroxyethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both characteristics are desired, such as in the synthesis of amphiphilic copolymers.
Propriétés
Numéro CAS |
26469-34-1 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-O-butyl 4-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O5/c1-2-3-7-14-9(12)4-5-10(13)15-8-6-11/h4-5,11H,2-3,6-8H2,1H3/b5-4- |
Clé InChI |
PUDIPIBJWKQFNR-PLNGDYQASA-N |
SMILES isomérique |
CCCCOC(=O)/C=C\C(=O)OCCO |
SMILES canonique |
CCCCOC(=O)C=CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


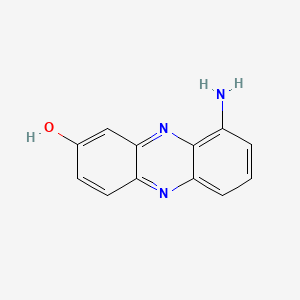
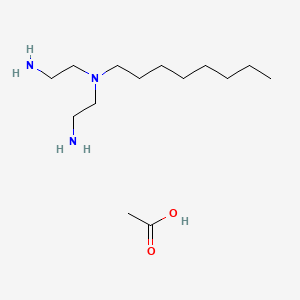

![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
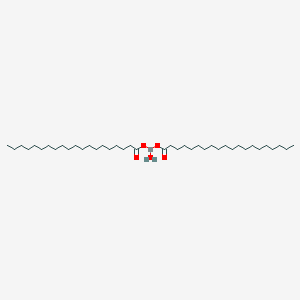

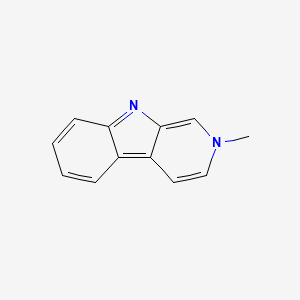
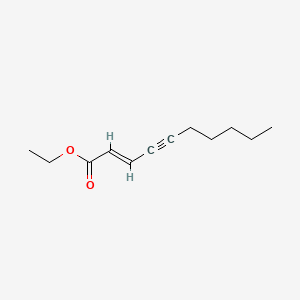
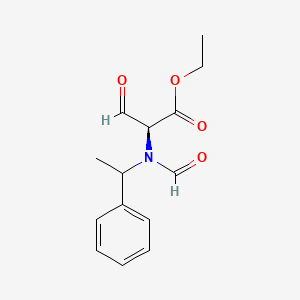
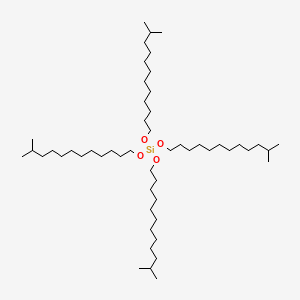
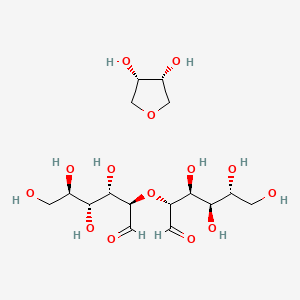
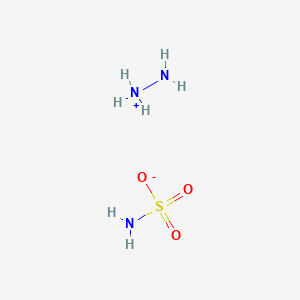
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
